molecular formula C11H12N2O3 B12533536 5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole CAS No. 675858-69-2

5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole

Cat. No.: B12533536
CAS No.: 675858-69-2
M. Wt: 220.22 g/mol
InChI Key: LNWMOLYJQUYOHG-UHFFFAOYSA-N
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Description

5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for scalability.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring can lead to various reduced forms of the compound .

Scientific Research Applications

5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

675858-69-2

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

5-[2-(4-methoxyphenyl)ethyl]-3-oxidooxadiazol-3-ium

InChI

InChI=1S/C11H12N2O3/c1-15-10-5-2-9(3-6-10)4-7-11-8-13(14)12-16-11/h2-3,5-6,8H,4,7H2,1H3

InChI Key

LNWMOLYJQUYOHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C[N+](=NO2)[O-]

Origin of Product

United States

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